molecular formula C13H7Cl2FO2 B6407223 2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261892-91-4

2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6407223
CAS RN: 1261892-91-4
M. Wt: 285.09 g/mol
InChI Key: NNLJDRQLAFZEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichlorophenyl)-6-fluorobenzoic acid, commonly referred to as 2,3-DCPFBA, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a phenyl-substituted benzoic acid that is found in various forms, including a 95% pure crystalline powder. This compound has been used in various applications, such as synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical research. In

Scientific Research Applications

2,3-DCPFBA has been used in various scientific research applications, such as synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical research. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 2,3-DCPFBA can be used as a catalyst in the synthesis of various organic compounds, such as amides and esters. In addition, it has been used as a reagent in biochemical research for the detection and quantification of various compounds, such as proteins and enzymes.

Mechanism of Action

2,3-DCPFBA acts as a catalyst in chemical reactions, which means it speeds up the rate of reaction without being consumed in the process. It does this by lowering the activation energy of the reaction, which makes it easier for the reactants to form products. It also acts as a nucleophile, meaning it can react with electrophiles (electron-deficient molecules) to form new molecules. Additionally, it can act as a proton donor, meaning it can donate protons to molecules that are electron-rich.
Biochemical and Physiological Effects
2,3-DCPFBA has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory effects, as well as analgesic and antipyretic effects. Additionally, 2,3-DCPFBA has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2,3-DCPFBA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, which makes it a cost-effective choice for scientific research. Additionally, it is relatively stable, making it a reliable choice for long-term experiments. However, it can react with other compounds, and it can be toxic if not handled properly. Therefore, it is important to use proper safety measures when handling this compound.

Future Directions

There are several potential future directions for the use of 2,3-DCPFBA. It could be used in the synthesis of new organic compounds, such as pharmaceuticals, dyes, and other organic compounds. Additionally, it could be used in the development of new catalysts for chemical reactions, as well as in the development of new biochemical reagents. It could also be used in the development of new drugs that target specific enzymes or pathways, such as COX-2 inhibitors. Finally, it could be used in the development of new antioxidants to protect cells from damage caused by free radicals.

Synthesis Methods

2,3-DCPFBA is synthesized through a process known as Friedel-Crafts alkylation. This involves a reaction between an aromatic compound and an alkyl halide in the presence of an acid catalyst. The reaction produces a new aromatic compound with an alkyl group attached to the ring. In the case of 2,3-DCPFBA, the aromatic compound used is 2,3-dichlorobenzene and the alkyl halide used is 1-fluoro-2-bromobutane. The acid catalyst used is typically sulfuric acid or p-toluenesulfonic acid. This reaction takes place at a temperature of between 80-120°C.

properties

IUPAC Name

2-(2,3-dichlorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-5-1-4-8(12(9)15)7-3-2-6-10(16)11(7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLJDRQLAFZEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691187
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-91-4
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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